molecular formula C16H13N3O3 B4045436 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- CAS No. 591213-29-5

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo-

Cat. No.: B4045436
CAS No.: 591213-29-5
M. Wt: 295.29 g/mol
InChI Key: WJJCTTAYVMYDFC-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinazoline ring system, which is fused with an acetamide group and a hydroxyphenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the acetamide group and the hydroxyphenyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and minimize waste. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo-.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) and conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the acetamide group can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    Quinazolinones, including 3(4H)-quinazolineacetamide derivatives, have shown promise in anticancer research. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, specific substituted quinazolinones have been evaluated for their ability to target cancer pathways effectively.
  • Antibacterial Properties :
    Research has demonstrated that quinazoline derivatives possess antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes critical for survival and replication, making these compounds potential candidates for antibiotic development.
  • Antiviral and Antifungal Effects :
    Some studies have reported the antiviral and antifungal properties of quinazoline derivatives. These compounds may interfere with viral replication processes or disrupt fungal cell wall synthesis, highlighting their versatility in treating infectious diseases.

Case Study 1: Antiallergic Activity

A series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were evaluated for antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test. The study found that specific substitutions at the 6 or 8 positions significantly enhanced the potency of these compounds, indicating that structural modifications can lead to improved therapeutic efficacy .

Case Study 2: Antitumor Efficacy

In a study examining the antitumor potential of various quinazoline derivatives, it was found that certain modifications to the N-(4-hydroxyphenyl) group increased cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic Acid Derivatives: These compounds share the hydroxyphenyl group and exhibit similar biological activities.

    Pyrrolopyrazine Derivatives: These compounds contain a nitrogen-containing heterocyclic ring system and have diverse biological activities.

Uniqueness

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazoline core is particularly noteworthy for its role in medicinal chemistry, as it can interact with a variety of biological targets.

Biological Activity

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O3
  • SMILES : C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the hydroxyphenyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of 3(4H)-quinazolineacetamide derivatives has been extensively studied, focusing primarily on their anxiolytic, antidepressant, and antitumor properties.

Anxiolytic and Antidepressant Activity

A series of quinazoline acetamide derivatives were synthesized and evaluated for their anxiolytic and antidepressant effects. Notably, derivatives such as N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide demonstrated significant anxiolytic and antidepressant properties in preclinical models. These findings suggest that modifications in the molecular structure can enhance psychotropic activities .

Antitumor Activity

Research has shown that quinazoline derivatives exhibit promising antitumor activity. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds with a quinazoline scaffold have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanisms through which 3(4H)-quinazolineacetamide exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation.
  • Kinase Inhibition : By inhibiting kinases such as EGFR (Epidermal Growth Factor Receptor), quinazoline derivatives can effectively block signaling pathways that lead to tumor growth.
  • Oxidative Stress Modulation : Some studies indicate that these compounds may modulate oxidative stress responses, contributing to their neuroprotective and anticancer effects .

Case Studies

  • Study on Anxiolytic Effects : A study conducted on animal models demonstrated that administration of N-(4-hydroxyphenyl)-4-oxo-quinazolineacetamide significantly reduced anxiety-like behaviors compared to control groups. The study utilized elevated plus maze tests to assess anxiety levels, revealing a marked improvement in exploratory behavior among treated subjects .
  • Antitumor Efficacy Evaluation : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticSignificant reduction in anxiety scores
AntidepressantImprovement in depressive behaviors
AntitumorInhibition of cancer cell proliferation
MechanismDescription
Receptor InteractionModulates neurotransmitter receptor activity
Kinase InhibitionBlocks EGFR signaling pathways
Oxidative Stress ModulationReduces oxidative damage in cells

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-12-7-5-11(6-8-12)18-15(21)9-19-10-17-14-4-2-1-3-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCTTAYVMYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217865
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591213-29-5
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591213-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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